molecular formula C11H17N3O2 B2687440 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1528480-28-5

3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B2687440
CAS No.: 1528480-28-5
M. Wt: 223.276
InChI Key: DVHRRLJRCCTAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Triazolopyridine Chemistry in Medicinal Research

Triazolopyridines emerged as a pharmacologically significant scaffold following the discovery of trazodone, a triazolopyridine-derived antidepressant, in the 1960s. Early studies focused on the fused triazole-pyridine system's ability to modulate serotonin receptors, establishing its utility in neuropharmacology. The 2000s marked a shift toward leveraging triazolopyridines as kinase inhibitors, with compounds like filgotinib (JAK1 inhibitor) and tucatinib (HER2 inhibitor) demonstrating the scaffold's adaptability.

A key inflection point occurred with the rational design of dual-target inhibitors, such as triazolopyridine-based JAK/HDAC hybrids reported by Xu et al. (2024). These molecules merged histone deacetylase (HDAC) inhibitory pharmacophores with Janus kinase (JAK) targeting motifs, achieving nanomolar potency against cancer cell lines. Concurrently, triazolopyridine derivatives like HATU and HOAt became indispensable in peptide synthesis due to their acylation efficiency.

Table 1: Milestones in Triazolopyridine Medicinal Chemistry

Year Development Significance
1966 Trazodone synthesis First therapeutic triazolopyridine
2009 HATU adoption in peptide coupling Revolutionized solid-phase synthesis
2024 JAK/HDAC dual inhibitors (e.g., compound 19) Demonstrated pan-HDAC/JAK1/2 inhibition

Discovery and Initial Characterization of Triazolo[4,3-a]Pyridines

The triazolo[4,3-a]pyridine isomer gained prominence due to its synthetic accessibility via cyclocondensation reactions. A seminal 2013 patent (CN103613594A) detailed the ultrasound-assisted synthesis of trifluoromethyl-containing derivatives using POCl₃-mediated ring closure. This methodology inspired adaptations for introducing tert-butyl groups, as exemplified by the synthesis of 3-tert-butyl-triazolo[4,3-a]pyridine-6-carboxylic acid derivatives.

Key structural features of the target compound include:

  • Hydrogenated pyridine ring : The tetrahydro modification reduces aromaticity, potentially enhancing metabolic stability compared to fully aromatic analogues.
  • tert-Butyl substituent : Introduced at position 3 to modulate lipophilicity and steric bulk, as seen in PubChem CID 62388116.
  • Carboxylic acid moiety : Positioned at C6 for salt formation or further functionalization, analogous to benzylamino derivatives (PubChem CID 25219276).

Synthetic routes typically involve:

  • Cyclocondensation of 2-aminopyridine precursors with tert-butyl-containing reagents under Dean-Stark conditions.
  • Selective hydrogenation of the pyridine ring using Pd/C or transfer hydrogenation.
  • Carboxylic acid introduction via hydrolysis of nitrile intermediates or direct carboxylation.

Positioning of 3-Tert-Butyl-5,6,7,8-Tetrahydro-Triazolo[4,3-a]Pyridine-6-Carboxylic Acid in Contemporary Research

This compound occupies a niche in structure-activity relationship (SAR) studies due to its balanced physicochemical properties:

Table 2: Structural Attributes and Implications

Feature Role in Drug Design Example from Literature
Tetrahydro pyridine Conformational flexibility Enhanced HDAC binding in
tert-Butyl group Metabolic stabilization Improved microsomal stability
Carboxylic acid Solubility modulation Salt formation in

Recent applications include:

  • Protein-protein interaction inhibitors : The rigid yet flexible scaffold shows promise in disrupting interfaces requiring both planar and aliphatic interactions.
  • Fragment-based drug discovery : The carboxylic acid serves as a synthetic handle for library expansion via amide coupling.
  • Metal-organic frameworks (MOFs) : Triazolopyridine carboxylates are being explored as ligands for catalytic MOFs, leveraging nitrogen-rich coordination sites.

Properties

IUPAC Name

3-tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)10-13-12-8-5-4-7(9(15)16)6-14(8)10/h7H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHRRLJRCCTAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1CC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved by reacting a hydrazine derivative with an appropriate nitrile or carboxylic acid derivative under acidic or basic conditions.

    Cyclization: The intermediate formed in the first step undergoes cyclization to form the fused triazole-pyridine ring system. This step often requires heating and the presence of a catalyst.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions, using tert-butyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds within the molecule.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic effects, particularly in treating diseases such as cancer and diabetes.

    Industry: The compound is used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Physicochemical Properties

  • Tert-butyl analog : The tert-butyl group (δ ~1.60 ppm in ¹H-NMR) introduces significant steric bulk, reducing aqueous solubility but improving lipophilicity (logP ~1.8 predicted). The carboxylic acid (δ ~170 ppm in ¹³C-NMR) enables salt formation, enhancing bioavailability .
  • Methyl analog : Lower molecular weight (181.19 g/mol) correlates with higher solubility (logP ~0.5). The methyl group (δ ~2.30 ppm in ¹H-NMR) offers minimal steric hindrance, favoring enzyme active-site penetration .
  • Trifluoromethyl analog : The CF₃ group (δ ~-60 ppm in ¹⁹F-NMR) increases metabolic resistance and electronegativity, improving interactions with cationic residues in targets like kinases .

Biological Activity

3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS No. 1528480-28-5) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Characterized by its unique triazole-pyridine scaffold, this compound exhibits potential therapeutic properties that warrant detailed exploration.

  • Molecular Formula : C11H17N3O2
  • Molecular Weight : 223.27 g/mol
  • Structure : The compound features a tetrahydro-triazole ring fused to a pyridine structure, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. For instance, compounds with similar scaffolds have shown efficacy against various bacterial strains and fungi. The mechanism is often attributed to the disruption of microbial cell wall synthesis and interference with nucleic acid metabolism.

Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of 3-tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine derivatives. In vitro assays have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. For example:

  • IC50 Values : Preliminary data suggest that certain analogs exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib .
CompoundCOX-2 IC50 (μM)Reference
Celecoxib0.04 ± 0.01
Compound A0.05 ± 0.02
Compound B0.06 ± 0.03

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through modulation of apoptotic pathways and inhibition of tumor growth factors. Notably, the triazole moiety appears to play a critical role in enhancing cytotoxicity against various cancer types.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Research indicates that it can mitigate oxidative stress in neuronal cells and may offer protective effects against neurodegenerative diseases by inhibiting neuroinflammation and promoting neuronal survival.

Case Studies

  • Study on Anti-inflammatory Activity : A study conducted on various derivatives demonstrated significant inhibition of COX enzymes with certain analogs showing enhanced selectivity for COX-2 over COX-1.
  • Antitumor Efficacy : In a recent investigation involving human cancer cell lines, the compound exhibited dose-dependent cytotoxicity and was found to enhance the efficacy of standard chemotherapeutic agents.
  • Neuroprotection : A study assessing oxidative stress markers in neuronal cultures indicated that treatment with the compound significantly reduced markers of oxidative damage compared to untreated controls.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications at various positions on the triazole and pyridine rings. SAR studies suggest:

  • Substituents at the 6-position of the pyridine enhance anti-inflammatory activity.
  • Variations in the tert-butyl group can modulate lipophilicity and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.